![molecular formula C8H6N2O4 B2974535 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 852399-94-1](/img/structure/B2974535.png)
6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
“6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid” is a heterocyclic compound with the CAS Number: 852399-94-1 . It has a molecular weight of 194.15 . The compound is a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The IUPAC name for this compound is 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid . The Inchi Code for this compound is 1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 194.15 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Approaches and Reactions
Research has explored various synthetic approaches and reactions involving derivatives of 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid. For instance, Kappe and Roschger (1989) investigated the methylation, acylation, and synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines starting from Biginelli compounds, revealing versatile synthetic routes for the preparation of pyrimidine derivatives (Kappe & Roschger, 1989). Similarly, Zigeuner, Knopp, and Blaschke (1976) described the synthesis of tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylic acids and their derivatives, highlighting hydrogenolysis and hydrolysis methods (Zigeuner, Knopp, & Blaschke, 1976).
Chemical Transformations
The research also delves into specific chemical transformations of pyrimidine derivatives, demonstrating their utility in synthesizing a broad range of structurally diverse compounds. For example, Hu et al. (2010) developed a method for synthesizing ethyl 3,4-dihydro-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylate derivatives, showcasing their potential in generating compounds with cytotoxic activities against lung cancer cell lines (Hu, Wang, Du, Chen, & Ding, 2010).
Biological Activities
Antimicrobial and Antineoplastic Activities
Some derivatives of 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid have been evaluated for their biological activities, including antimicrobial and antineoplastic effects. Kolisnyk et al. (2015) synthesized novel derivatives showing promising antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). Moreover, Machoń and Cieplik (1988) reported on furo[3,4-d]pyrimidine derivatives exhibiting potent antineoplastic activity, highlighting the therapeutic potential of these compounds (Machoń & Cieplik, 1988).
Safety and Hazards
Future Directions
The future directions for “6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid” and similar compounds could involve further exploration of their therapeutic potential. Pyrimidine and its fused derivatives have shown diverse biological potential and are considered as bioisosteres with purines . Therefore, they could be valuable for medical applications in the future .
properties
IUPAC Name |
6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUXILGTYMNJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid | |
CAS RN |
852399-94-1 |
Source
|
Record name | 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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